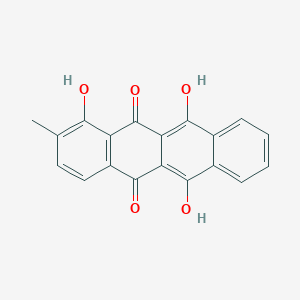
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole typically involves metal-catalyzed reactions. One common method includes the addition of 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichlorophenyl)butan-1-one using a rhodium catalyst with excellent functional group compatibility . The reaction conditions often require precise temperature control and the use of specific ligands to achieve high yields and enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter systems, influencing the release and uptake of monoamines such as serotonin, dopamine, and noradrenaline . The exact pathways and molecular targets are still under investigation, but its structure suggests it could modulate the activity of enzymes or receptors involved in these systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and chlorophenyl-containing molecules. Examples are:
- 1-(4-Chlorophenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole
- 4-(4-Chlorophenyl)-1H-1,2,4-triazole
Uniqueness
What sets 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole apart is its specific combination of a triazole ring with a but-3-yn-1-yl group and chlorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88557-73-7 |
|---|---|
Molecular Formula |
C18H13Cl2N3 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
4-[1,1-bis(4-chlorophenyl)but-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H13Cl2N3/c1-2-11-18(23-12-21-22-13-23,14-3-7-16(19)8-4-14)15-5-9-17(20)10-6-15/h1,3-10,12-13H,11H2 |
InChI Key |
SCVXJXCRXPABSM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


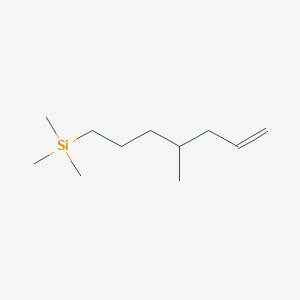
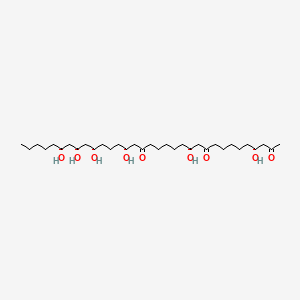

![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
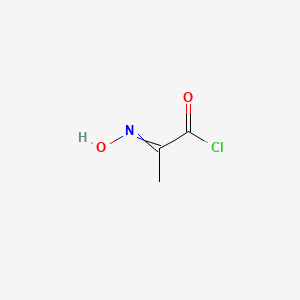
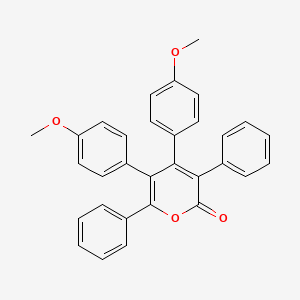


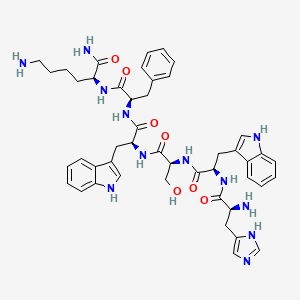
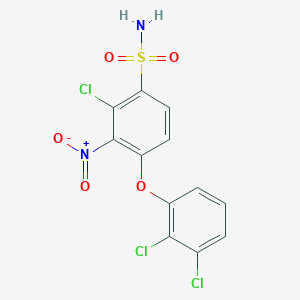
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
